Sulazuril

Übersicht

Beschreibung

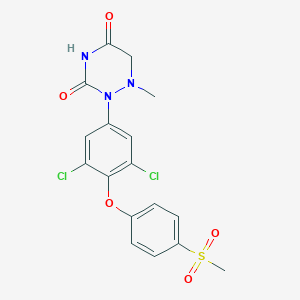

Sulazuril is a chemical compound that belongs to the triazine group of compounds. It is used in veterinary medicine as an anti-protozoal agent to treat coccidiosis in animals. Coccidiosis is a parasitic disease that affects the intestinal tract of animals, causing diarrhea, weight loss, and sometimes death. Sulazuril is known to have a high efficacy against coccidian parasites and has been extensively researched for its mechanism of action and physiological effects.

Wirkmechanismus

The exact mechanism of action of sulazuril is not fully understood, but it is believed to work by inhibiting the metabolism of the parasite. Sulazuril is known to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA in the parasite. This leads to the death of the parasite and the resolution of the infection.

Biochemische Und Physiologische Effekte

Sulazuril has been shown to have a low toxicity profile in animals and is generally well-tolerated. Studies have shown that sulazuril is rapidly absorbed after oral administration and reaches peak plasma concentrations within 24 hours. Sulazuril is metabolized in the liver and excreted in the urine and feces.

Vorteile Und Einschränkungen Für Laborexperimente

Sulazuril has several advantages for use in laboratory experiments. It has a high efficacy against coccidian parasites and can be administered orally, making it easy to use in animal models. Sulazuril has a low toxicity profile and is generally well-tolerated, making it a safe option for use in animals. However, sulazuril may not be effective against all types of protozoal parasites, and resistance to the drug has been reported in some cases.

Zukünftige Richtungen

There are several future directions for research on sulazuril. One area of interest is the development of new formulations of sulazuril that may improve its efficacy against coccidian parasites. Another area of interest is the study of sulazuril's mechanism of action and its potential use in the treatment of other protozoal infections. Further research is also needed to understand the long-term effects of sulazuril use in animals and its potential impact on the environment.

Wissenschaftliche Forschungsanwendungen

Sulazuril has been extensively researched for its anti-coccidial activity in animals. Studies have shown that sulazuril is highly effective against coccidian parasites, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. Sulazuril has also been tested for its efficacy against other protozoal parasites, including Toxoplasma gondii and Neospora caninum.

Eigenschaften

CAS-Nummer |

108258-89-5 |

|---|---|

Produktname |

Sulazuril |

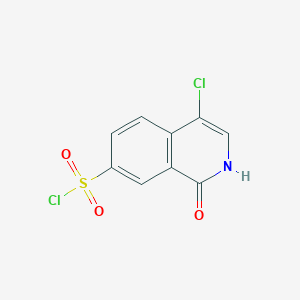

Molekularformel |

C17H15Cl2N3O5S |

Molekulargewicht |

444.3 g/mol |

IUPAC-Name |

2-[3,5-dichloro-4-(4-methylsulfonylphenoxy)phenyl]-1-methyl-1,2,4-triazinane-3,5-dione |

InChI |

InChI=1S/C17H15Cl2N3O5S/c1-21-9-15(23)20-17(24)22(21)10-7-13(18)16(14(19)8-10)27-11-3-5-12(6-4-11)28(2,25)26/h3-8H,9H2,1-2H3,(H,20,23,24) |

InChI-Schlüssel |

AQAZEGOUFUGKBP-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl |

Kanonische SMILES |

CN1CC(=O)NC(=O)N1C2=CC(=C(C(=C2)Cl)OC3=CC=C(C=C3)S(=O)(=O)C)Cl |

Andere CAS-Nummern |

108258-89-5 |

Synonyme |

2-(3,5-alpha-dichloro-4-(4-methylsulfonylphenoxy)phenyl)-1-methylhexahydro-1,2,4-triazine-3,5-dione Hoe 092 V Hoe-092 V Hoe-092V |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)